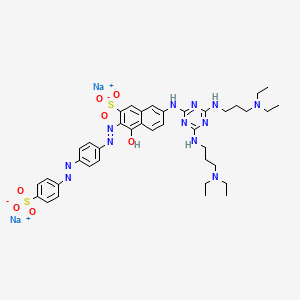![molecular formula C22H22N10Na2O12S2 B1167738 disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-oxido-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate CAS No. 104393-00-2](/img/structure/B1167738.png)
disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-oxido-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pirazmonam sodium is a monocyclic beta-lactam antibiotic known for its high intrinsic activity against nonfermentative gram-negative bacteria, particularly Pseudomonas aeruginosa . It is structurally similar to aztreonam but features a 3-hydroxy-4-pyridinone iron chelating group, which enhances its antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pirazmonam sodium is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring. The key steps include:
Formation of the Beta-Lactam Ring: This involves the cyclization of a suitable precursor under controlled conditions.
Attachment of the Iron Chelating Group: The 3-hydroxy-4-pyridinone group is introduced through a nucleophilic substitution reaction.
Final Purification: The compound is purified using techniques such as crystallization or chromatography to obtain the sodium salt form.
Industrial Production Methods
Industrial production of pirazmonam sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification Units: For large-scale purification and crystallization.
Quality Control: Rigorous testing to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Pirazmonam sodium undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of pirazmonam sodium, which may have altered antibacterial properties or enhanced stability .
Scientific Research Applications
Pirazmonam sodium has a wide range of scientific research applications, including:
Mechanism of Action
Pirazmonam sodium exerts its antibacterial effects by targeting penicillin-binding proteins (PBPs) in bacterial cell walls. It binds to PBP3 of Escherichia coli with high affinity, inhibiting cell wall synthesis and leading to bacterial cell death . The iron chelating group enhances its uptake by bacteria, making it a potent “Trojan Horse” molecule .
Comparison with Similar Compounds
Similar Compounds
Aztreonam: Structurally similar but lacks the iron chelating group.
Cefotaxime: A beta-lactam antibiotic with a broader spectrum of activity.
Imipenem: A carbapenem antibiotic with high efficacy against a wide range of bacteria.
Uniqueness
Pirazmonam sodium’s uniqueness lies in its high intrinsic activity against nonfermentative gram-negative bacteria and its ability to act as a “Trojan Horse” molecule, enhancing its antibacterial properties through bacterial iron uptake systems .
Properties
CAS No. |
104393-00-2 |
|---|---|
Molecular Formula |
C22H22N10Na2O12S2 |
Molecular Weight |
728.6 g/mol |
IUPAC Name |
disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[(Z)-N-[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonyl-C-oxidocarbonimidoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C22H24N10O12S2.2Na/c1-22(2,18(38)39)44-28-14(11-8-45-19(23)26-11)16(36)25-10-7-30(17(10)37)20(40)29-46(42,43)32-4-3-31(21(32)41)27-15(35)9-5-12(33)13(34)6-24-9;;/h5-6,8,10,34H,3-4,7H2,1-2H3,(H2,23,26)(H,24,33)(H,25,36)(H,27,35)(H,29,40)(H,38,39);;/q;2*+1/p-2/b28-14-;; |
InChI Key |
WGJXEHGALNGLAS-LDZIOWNMSA-L |
Isomeric SMILES |
CC(C)(C(=O)[O-])O/N=C(/C1=CSC(=N1)N)\C(=O)NC2CN(C2=O)/C(=N/S(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O)/[O-].[Na+].[Na+] |
Canonical SMILES |
CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)C(=NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




